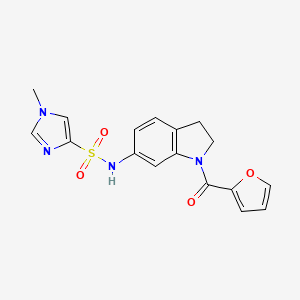
N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide, also known as FIIN-4, is a chemical compound that has gained significant attention in recent years due to its potential use in cancer treatment. It belongs to a class of compounds called kinase inhibitors, which are molecules that can selectively inhibit the activity of specific enzymes called kinases. Kinases play a crucial role in many cellular processes, including cell growth, differentiation, and survival. Therefore, kinase inhibitors have emerged as promising therapeutic agents for various diseases, including cancer.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide belongs to a class of chemicals that have been studied for their synthesis and various chemical properties. For example, studies have explored the synthesis and properties of similar compounds, such as 2,5-bis(furan-2-yl)-1H-imidazole, highlighting the methods of alkylation and electrophilic substitution reactions (El’chaninov, Vlasova, & El’chaninov, 2017).
Electrophysiological Activity
- Research has also been conducted on the electrophysiological activity of similar N-substituted imidazolylbenzamides, demonstrating their potential as selective class III agents in cardiac electrophysiology (Morgan et al., 1990).
Antiaggregatory Effects
- Some studies have focused on the antiaggregatory effects of N-(4,5-dihydro-1H-imidazol-2-yl)indoles, which are closely related to the chemical . These studies have evaluated the impact of these compounds on human platelets, highlighting their potential therapeutic applications (Sa̧czewski et al., 2000).
Inhibition of Thromboxane Synthetase
- The compound is also related to research on 1H-imidazol-1-yl-substituted benzo[b]furan and similar structures, which have been investigated for their role as potent inhibitors of TxA2 synthetase, a key enzyme in the thromboxane pathway (Cross et al., 1986).
Antibacterial and Antifungal Applications
- The chemical's structure shares similarities with compounds that have been synthesized for potential antibacterial and antifungal applications. For instance, research on tetrahydropyrimidine–isatin hybrids shows promise in this area (Akhaja & Raval, 2012).
Corrosion Inhibition
- Interestingly, similar amino acid compounds have been studied for their potential as corrosion inhibitors for steel, indicating a diverse range of industrial applications (Yadav, Sarkar, & Purkait, 2015).
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-20-10-16(18-11-20)26(23,24)19-13-5-4-12-6-7-21(14(12)9-13)17(22)15-3-2-8-25-15/h2-5,8-11,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGCMQFIBMUBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

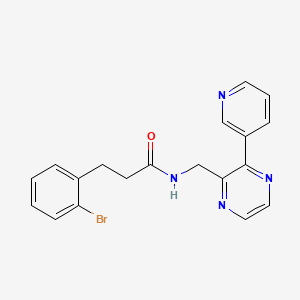

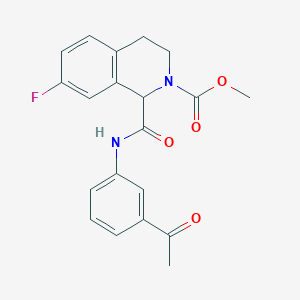
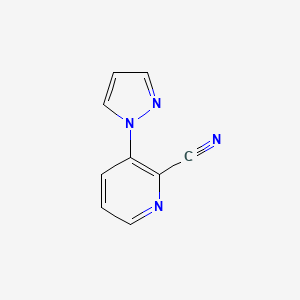

![2-{[2-(Difluoromethoxy)phenyl]formamido}acetic acid](/img/structure/B2461788.png)
![5-(2-chloro-4-fluorobenzyl)-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461789.png)
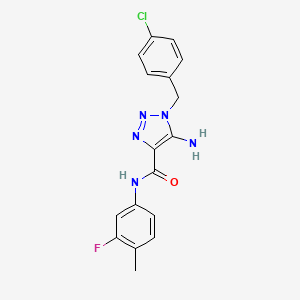
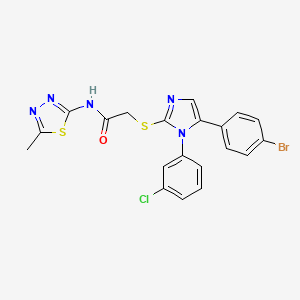
![4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2461793.png)
![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2461794.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2461798.png)
![4-(5-Methylthiophen-2-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2461800.png)
![N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2461801.png)